molecular formula C27H15F3O3 B3032593 [3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone CAS No. 267668-44-0

[3,5-Bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone

Cat. No.: B3032593
CAS No.: 267668-44-0
M. Wt: 444.4 g/mol
InChI Key: DNLRPRKUMOVZJR-UHFFFAOYSA-N
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Description

3,5-Bis(4-fluorobenzoyl)phenylmethanone is a compound with a cyclic structure, commonly used in the production of polymers. These polymers are often utilized in the manufacturing of plastics and rubber . The compound has a molecular formula of C27H15F3O3 and a molecular weight of 444.4 g/mol .

Preparation Methods

The synthesis of 3,5-Bis(4-fluorobenzoyl)phenylmethanone involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 3,5-difluorobenzene in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

3,5-Bis(4-fluorobenzoyl)phenylmethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 3,5-Bis(4-fluorobenzoyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Biological Activity

3,5-Bis(4-fluorobenzoyl)phenylmethanone, also known as CAS No. 267668-44-0, is a complex organic compound characterized by its unique structure featuring multiple aromatic rings and fluorine substituents. This compound falls under the category of diaryl ketones and has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine enhances its lipophilicity and may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 3,5-Bis(4-fluorobenzoyl)phenylmethanone is C27H15F3O3, indicating the presence of three fluorine atoms, which significantly affect its chemical behavior. The structure can be visualized as follows:

IUPAC Name [3,5bis(4fluorobenzoyl)phenyl](4fluorophenyl)methanone\text{IUPAC Name }[3,5-\text{bis}(4-\text{fluorobenzoyl})\text{phenyl}](4-\text{fluorophenyl})\text{methanone}

The biological activity of 3,5-Bis(4-fluorobenzoyl)phenylmethanone is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism involves binding to specific molecular targets, which can alter enzymatic activity and affect metabolic pathways. For instance, compounds with similar structures have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting that this compound may exhibit similar properties.

Biological Activity Studies

Research has indicated that compounds structurally related to 3,5-Bis(4-fluorobenzoyl)phenylmethanone demonstrate a variety of biological activities. Below are some notable findings:

  • Anticancer Activity : Similar diaryl ketones have been reported to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Compounds with fluorinated aromatic rings have shown enhanced antimicrobial activity due to increased membrane permeability and interaction with microbial enzymes.
  • Tyrosinase Inhibition : Preliminary studies suggest that 3,5-Bis(4-fluorobenzoyl)phenylmethanone may inhibit tyrosinase activity, potentially leading to applications in skin whitening products.

Comparative Analysis

To better understand the biological activity of 3,5-Bis(4-fluorobenzoyl)phenylmethanone, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-FluorobenzophenoneContains fluorine and benzene ringsAnticancer activitySimpler structure
2-FluoroacetophenoneKetone with fluorine substituentAntimicrobial effectsLess complex
3-Fluoro-2-hydroxybenzophenoneHydroxy group additionPotential antioxidantHydroxyl influence on reactivity

Case Studies

  • Tyrosinase Inhibition Study :
    A study evaluated the inhibitory effects of various fluorinated compounds on Agaricus bisporus tyrosinase. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, suggesting a promising avenue for further research on 3,5-Bis(4-fluorobenzoyl)phenylmethanone's potential as a tyrosinase inhibitor .
  • Anticancer Activity :
    Research into structurally related compounds has demonstrated their ability to induce apoptosis in cancer cell lines. These studies highlight the need for further exploration into how 3,5-Bis(4-fluorobenzoyl)phenylmethanone might similarly affect cancer cell viability and proliferation.

Properties

IUPAC Name

[3,5-bis(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15F3O3/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLRPRKUMOVZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391239
Record name [3,5-bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267668-44-0
Record name [3,5-bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 g of 1,3,5-benzenetricarbonyltrichloride (18.8 mol), 6.7 g of aluminum chloride (50.0 mmol) and 50 mL of distilled dichloromethane (DCM) were put in a 250 mL round flask, which was stirred for 30 minutes at 25° C. for reaction in the presence of nitrogen. 20 mL of dichloromethane and 4.5 g of fluorobenzene (48.8 mmol) were added in 100 mL of Dropping funnel, and the fluorobenzene solution was dropped in the round flask drop by drop. The reaction mixture was stirred for 4 hours in the presence of nitrogen, to which 20 mL of distilled water was added. The reaction mixture was stirred further for more than 12 hours. The organic layer of the reaction mixture was extracted by using dichloromethane, and the organic solvent was eliminated, resulting in a crude product. The crude product was re-crystallized using ethanol to give white brancher [3,5-bis(4-fluorobenzoyl)phenyl](4-fluorophenyl) methanone (yield: 70%). The structure of the [3,5-bis(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone was confirmed by 1H-NMR, 13C-NMR spectrometry and elemental analysis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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